molecular formula C11H19NO3 B12109277 tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate

tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate

Cat. No.: B12109277
M. Wt: 213.27 g/mol
InChI Key: QMCZPPCIJMJYRD-WEVVVXLNSA-N
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Description

tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the hydroxyethylidene group introduces unique reactivity patterns, making it a valuable intermediate in synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Introduction of the tert-Butyl Ester Group: This step often involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

    Addition of the Hydroxyethylidene Group: The hydroxyethylidene group can be introduced through aldol condensation reactions involving aldehydes and ketones.

Industrial Production Methods

In an industrial setting, the production of this compound may utilize continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethylidene group can undergo oxidation to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives such as aldehydes or ketones.

    Reduction: Formation of ethyl-substituted pyrrolidine derivatives.

    Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate serves as a versatile intermediate for constructing complex molecules

Biology

In biological research, this compound can be used as a building block for designing bioactive molecules. Its structural features make it a candidate for developing enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Researchers explore these derivatives to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethylidene group can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (E)-3-(2-hydroxyethylidene)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    tert-Butyl (E)-3-(2-hydroxyethylidene)azetidine-1-carboxylate: Contains an azetidine ring, offering different reactivity and properties.

    tert-Butyl (E)-3-(2-hydroxyethylidene)morpholine-1-carboxylate: Features a morpholine ring, which can impact its biological activity and solubility.

Uniqueness

The uniqueness of tert-Butyl (E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and ring structure The pyrrolidine ring provides a rigid framework, while the hydroxyethylidene group offers versatile reactivity

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (3E)-3-(2-hydroxyethylidene)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h5,13H,4,6-8H2,1-3H3/b9-5+

InChI Key

QMCZPPCIJMJYRD-WEVVVXLNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\CO)/C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CCO)C1

Origin of Product

United States

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